![molecular formula C22H21FN4O B2811904 2-氟-N-[3-(6-哌啶-1-基吡啶-3-基)苯基]苯甲酰胺 CAS No. 922807-96-3](/img/structure/B2811904.png)

2-氟-N-[3-(6-哌啶-1-基吡啶-3-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

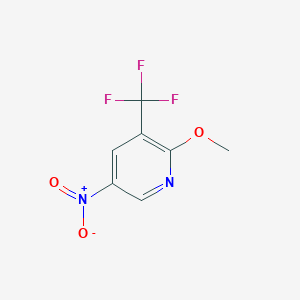

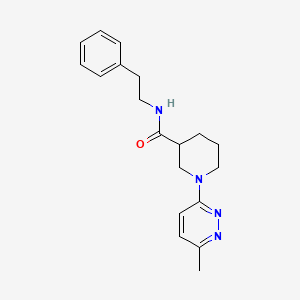

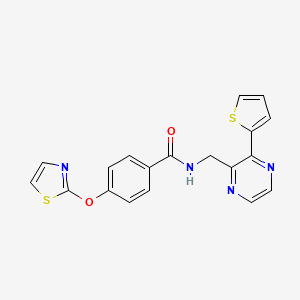

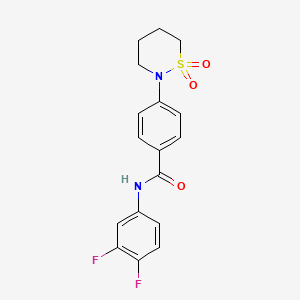

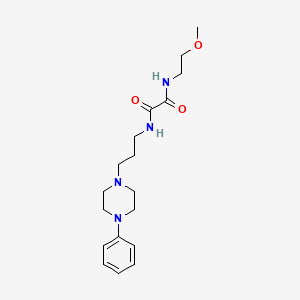

“2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide” is a chemical compound with the molecular formula C22H21FN4O and a molecular weight of 376.435. It is a fluorinated heterocycle compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . More specific details about the molecular structure of “2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide” are not available in the retrieved sources.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide:

Antibacterial Activity

This compound has shown potential in the development of new antibacterial agents. Its structure allows for modifications that can enhance its efficacy against various bacterial strains. Research has indicated that derivatives of similar compounds exhibit significant antibacterial properties, making it a promising candidate for further exploration in this field .

Anticancer Research

The structural components of 2-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide make it a potential candidate for anticancer drug development. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells. This compound could be further investigated for its efficacy against different types of cancer .

Neuroprotective Agents

Research into neuroprotective agents often explores compounds that can cross the blood-brain barrier and provide therapeutic effects for neurological disorders. The piperidinyl and pyridazinyl groups in this compound suggest it could be a candidate for neuroprotective studies, potentially aiding in the treatment of diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound’s structure is conducive to modifications that could enhance its anti-inflammatory properties. Similar compounds have been studied for their ability to reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs .

Antiviral Research

Given the ongoing need for effective antiviral agents, this compound’s unique structure could be explored for its antiviral properties. Research into similar compounds has shown promise in inhibiting viral replication, suggesting that 2-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide could be a valuable addition to antiviral drug development.

Receptor Binding Studies

The compound’s structure suggests it could be a candidate for receptor binding studies, particularly for receptors involved in neurological and psychiatric disorders. Investigating its binding affinity and activity at these receptors can provide insights into its potential as a therapeutic agent for conditions like depression, anxiety, and schizophrenia.

These applications highlight the diverse potential of 2-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a Brain-Penetrant and Metabolically Stable Kynurenine Monooxygenase Inhibitor 3-Methyl-N-(6-(piperazin-1-yl)pyridazin-3-yl)butanamide hydrochloride 2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide : Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity : Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a Brain-Penetrant and Metabolically Stable Kynurenine Monooxygenase Inhibitor : 3-Methyl-N-(6-(piperazin-1-yl)pyridazin-3-yl)butanamide hydrochloride

作用机制

Target of Action

Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .

Mode of Action

It is suggested that similar compounds exhibit anti-tubercular activity, indicating that they may inhibit the growth or survival of mycobacterium tuberculosis .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been described as having high brain permeability and a long-lasting pharmacokinetics profile .

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis, with inhibitory concentrations (ic50) ranging from 135 to 218 μM .

属性

IUPAC Name |

2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c23-19-10-3-2-9-18(19)22(28)24-17-8-6-7-16(15-17)20-11-12-21(26-25-20)27-13-4-1-5-14-27/h2-3,6-12,15H,1,4-5,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXIPZYWLRSMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)

![N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811843.png)